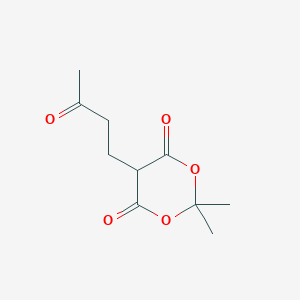
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione typically involves the alkylation and deformylation of precursor compounds. One common method includes the reaction of 2,2-dimethyl-3-hydroxymethylene-5-hydroxy-7-pentyl-4-chromone with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione include other dioxane derivatives and compounds with similar functional groups, such as:
- 2,2-Dimethyl-5-hydroxy-3-(3-oxobutyl)-7-pentyl-4-chromone
- Other dioxane-based compounds with varying substituents
Uniqueness
What sets 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione apart is its specific combination of functional groups and its potential reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and develop innovative products.
Properties
CAS No. |
90734-82-0 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O5/c1-6(11)4-5-7-8(12)14-10(2,3)15-9(7)13/h7H,4-5H2,1-3H3 |
InChI Key |
OPAKERNVOIXBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















